molecular formula C14H2F8O4S B14595609 4,4'-Sulfanediylbis(tetrafluorobenzoic acid) CAS No. 60435-72-5

4,4'-Sulfanediylbis(tetrafluorobenzoic acid)

Cat. No.: B14595609
CAS No.: 60435-72-5
M. Wt: 418.22 g/mol
InChI Key: SCJDDMDUBKXISR-UHFFFAOYSA-N
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Description

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) is a chemical compound characterized by the presence of two tetrafluorobenzoic acid groups connected by a sulfur atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) typically involves the reaction of tetrafluorobenzoic acid derivatives with sulfur-containing reagents. One common method involves the use of 4,4’-dithiodibenzoic acid as a precursor, which undergoes fluorination to introduce the tetrafluoro groups. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfanediyl group to a thiol group.

    Substitution: The tetrafluorobenzoic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the tetrafluorobenzoic acid groups under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted tetrafluorobenzoic acid derivatives.

Scientific Research Applications

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediylbis(tetrafluorobenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dithiodibenzoic acid: Similar structure but lacks the fluorinated groups.

    Tetrafluorobenzoic acid: Contains the fluorinated groups but lacks the sulfanediyl linkage.

    Bithionol: Contains a sulfur linkage but has different substituents on the aromatic rings.

Uniqueness

4,4’-Sulfanediylbis(tetrafluorobenzoic acid) is unique due to the combination of its sulfanediyl linkage and tetrafluorobenzoic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

60435-72-5

Molecular Formula

C14H2F8O4S

Molecular Weight

418.22 g/mol

IUPAC Name

4-(4-carboxy-2,3,5,6-tetrafluorophenyl)sulfanyl-2,3,5,6-tetrafluorobenzoic acid

InChI

InChI=1S/C14H2F8O4S/c15-3-1(13(23)24)4(16)8(20)11(7(3)19)27-12-9(21)5(17)2(14(25)26)6(18)10(12)22/h(H,23,24)(H,25,26)

InChI Key

SCJDDMDUBKXISR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)C(=O)O)F)F)F)F)C(=O)O

Origin of Product

United States

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